REACTION_SMILES
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[CH2:17]([Cl:18])[Cl:19].[CH2:1]([CH:2]=[CH2:3])[c:4]1[c:5]([O:13][CH2:14][CH:15]=[CH2:16])[c:6]([N+:10](=[O:11])[O-:12])[cH:7][cH:8][cH:9]1>>[CH2:1]1[c:4]2[c:5]([c:6]([N+:10](=[O:11])[O-:12])[cH:7][cH:8][cH:9]2)[O:13][CH2:14][CH:15]=[CH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1c(CC=C)cccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc2c1OCC=CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |